molecular formula C18H19IN2O2 B4824319 1-(4-iodobenzoyl)-4-(2-methoxyphenyl)piperazine

1-(4-iodobenzoyl)-4-(2-methoxyphenyl)piperazine

Cat. No.: B4824319
M. Wt: 422.3 g/mol
InChI Key: JOFCERUHSNENKQ-UHFFFAOYSA-N
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Description

1-(4-iodobenzoyl)-4-(2-methoxyphenyl)piperazine is a useful research compound. Its molecular formula is C18H19IN2O2 and its molecular weight is 422.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 422.04913 g/mol and the complexity rating of the compound is 391. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Supramolecular Assembly

1-(4-iodobenzoyl)-4-(2-methoxyphenyl)piperazine, along with its related compounds, demonstrates unique supramolecular assembly properties. These compounds, depending on their structural variations, can form hydrogen-bonded assemblies in one, two, or three dimensions. For example, compounds with Z′ = 1 form one-dimensional hydrogen-bonded assemblies, Z′ = 2 form two-dimensional assemblies, and Z′ = 4 results in three-dimensional assemblies. This property highlights their potential in the field of crystal engineering and molecular architecture (Chinthal et al., 2021).

Neurotransmission Studies

The compound is utilized in the study of serotonergic neurotransmission using positron emission tomography (PET). Specifically, derivatives of this compound, like [18F]p-MPPF, serve as 5-HT1A antagonists. They aid in researching the serotonergic system in both animal and human models, providing insights into the functioning of the serotonin neurotransmitter system (Plenevaux et al., 2000).

Hydrogen-Bonded Chain Motifs

The compound and its salts exhibit interesting hydrogen-bonded chain motifs in their crystal structures. These structures are formed through a combination of N—H···O and O—H···O hydrogen bonds, forming infinite chains of edge-fused centrosymmetric rings. This aspect of their structure is crucial for understanding intermolecular interactions and the design of molecular materials (Priyanka et al., 2022).

Antibacterial Drug Design

Derivatives of this compound have shown promise in antibacterial drug design. For example, piperazine-based benzothiazolyl-4-thiazolidinones, synthesized using this compound, demonstrated potent antibacterial effects against various bacterial strains, suggesting their potential as effective antibacterial agents (Patel & Park, 2014).

Crystal Structure Analysis

The compound's derivatives are subject to crystal structure analysis to understand their molecular conformation and intermolecular interactions. Such studies contribute significantly to the fields of crystallography and molecular modeling, aiding in the design of new molecular structures (Kumara et al., 2017).

Properties

IUPAC Name

(4-iodophenyl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19IN2O2/c1-23-17-5-3-2-4-16(17)20-10-12-21(13-11-20)18(22)14-6-8-15(19)9-7-14/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOFCERUHSNENKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.